molecular formula C8H3ClF5N3 B2385463 3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 2126162-14-7

3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2385463
CAS No.: 2126162-14-7
M. Wt: 271.58
InChI Key: XXVJEROMFWNTNE-UHFFFAOYSA-N
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Description

3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cycloaddition of appropriate precursors. One common method involves the use of trifluoroacetonitrile and sydnone derivatives under photocatalytic conditions . The reaction is facilitated by an energy transfer from a photocatalyst to the sydnone substrates, resulting in the formation of the desired triazole product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the triazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazolopyridines, while oxidation reactions could lead to the formation of oxidized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[chloro(difluoro)methyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF5N3/c9-7(10,11)6-16-15-5-2-1-4(3-17(5)6)8(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVJEROMFWNTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1C(F)(F)F)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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